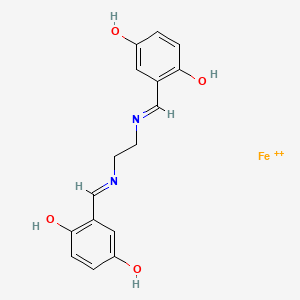![molecular formula C36H29N9Na2O7S2 B1497366 disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate CAS No. 54804-85-2](/img/structure/B1497366.png)
disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4’-[2-(2,4-diaminophenyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2) is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple diazenyl groups and sulfonic acid functionalities. It is commonly used in the production of dyes and pigments due to its vibrant color properties.
Preparation Methods
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4’-[2-(2,4-diaminophenyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2) involves several steps:
Reduction of Nitro Compounds: The initial step involves the reduction of nitro compounds to amines using reducing agents such as sodium amalgam or iron in dilute acid.
Diazotization: The amines are then diazotized using nitrous acid, forming diazonium salts.
Coupling Reactions: These diazonium salts undergo coupling reactions with various aromatic compounds to form the final product.
Sulfonation: The compound is further sulfonated to introduce sulfonic acid groups, enhancing its solubility and stability.
Chemical Reactions Analysis
2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4’-[2-(2,4-diaminophenyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2) undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidation products.
Reduction: Reduction reactions can convert the diazenyl groups back to amines, altering the compound’s color properties.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing new functional groups.
Scientific Research Applications
This compound finds applications in multiple scientific domains:
Chemistry: It is used as a dye intermediate in the synthesis of various azo dyes.
Biology: The compound’s fluorescent properties make it useful in biological staining and imaging techniques.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4’-[2-(2,4-diaminophenyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2) involves its interaction with molecular targets through its diazenyl and sulfonic acid groups. These groups facilitate binding to various substrates, leading to changes in their chemical and physical properties. The compound’s ability to form stable complexes with metals and other molecules is crucial for its applications in dyeing and staining .
Comparison with Similar Compounds
Compared to other similar compounds, 2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4’-[2-(2,4-diaminophenyl)diazenyl]-3,3’-dimethyl[1,1’-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2) stands out due to its unique combination of diazenyl and sulfonic acid groups. Similar compounds include:
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid: Known for its use as a fluorescent brightener.
2-Amino-4,8-naphthalenedisulfonic acid: Used in the synthesis of various dyes and pigments.
1,5-Naphthalenedisulfonic acid: Utilized in the study of aromatic dianions and their interactions.
This compound’s unique structure and properties make it a valuable asset in various scientific and industrial applications.
Properties
CAS No. |
54804-85-2 |
|---|---|
Molecular Formula |
C36H29N9Na2O7S2 |
Molecular Weight |
809.8 g/mol |
IUPAC Name |
disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C36H31N9O7S2.2Na/c1-19-14-21(8-11-27(19)41-43-29-13-10-24(37)18-26(29)38)22-9-12-28(20(2)15-22)42-44-34-30(53(47,48)49)16-23-17-31(54(50,51)52)35(36(46)32(23)33(34)39)45-40-25-6-4-3-5-7-25;;/h3-18,46H,37-39H2,1-2H3,(H,47,48,49)(H,50,51,52);;/q;2*+1/p-2 |
InChI Key |
DHQJMKJYFOHOSY-UHFFFAOYSA-L |
SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=CC=CC=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC6=C(C=C(C=C6)N)N.[Na+].[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C(=C(C4=C3N)O)N=NC5=CC=CC=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C)N=NC6=C(C=C(C=C6)N)N.[Na+].[Na+] |
Key on ui other cas no. |
54804-85-2 37372-50-2 |
Pictograms |
Health Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


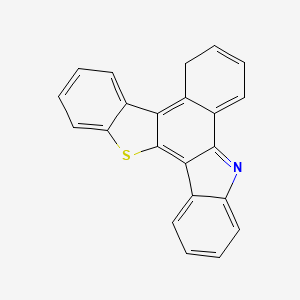
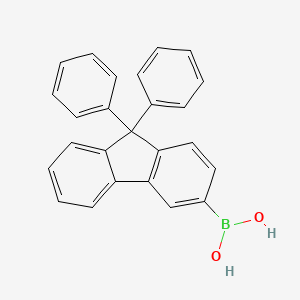
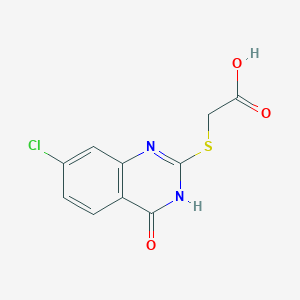
![Ethyl 5,7-dihydroxypyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B1497309.png)

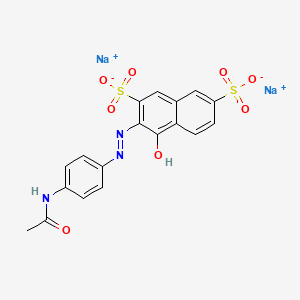

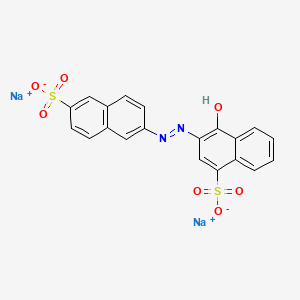

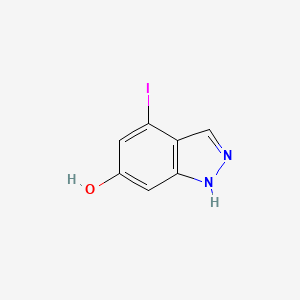
![Biphenyl-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-amine](/img/structure/B1497329.png)
![(9-[1,1'-Biphenyl]-3-yl-9H-carbazol-2-yl)-boronic acid](/img/structure/B1497330.png)
![3-aminopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1497332.png)
